6,7-Diisopropoxyquinazolin-4(1H)-one
Description
6,7-Diisopropoxyquinazolin-4(1H)-one is a quinazolinone derivative characterized by two isopropoxy groups at positions 6 and 7 of the quinazoline scaffold. The isopropoxy substituents in this compound confer distinct steric and electronic properties, influencing solubility, metabolic stability, and target binding compared to simpler alkoxy analogs (e.g., methoxy or ethoxy derivatives).
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
6,7-di(propan-2-yloxy)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H18N2O3/c1-8(2)18-12-5-10-11(15-7-16-14(10)17)6-13(12)19-9(3)4/h5-9H,1-4H3,(H,15,16,17) |
InChI Key |
BDBRXILWISDQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C(=C1)C(=O)NC=N2)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
6,7-Dimethoxyquinazolin-4(3H)-one
Structural Differences :
- Substituents : Methoxy groups at positions 6 and 7 instead of isopropoxy.
- Synthesis : Prepared via cyclization of nitrohomoveratric acid (1) with polyphosphoric acid (PPA) and acetic anhydride, forming a benzoxazine intermediate that undergoes nitrogen substitution .
- Properties :
Key Contrast : The diisopropoxy variant’s bulkier substituents likely reduce metabolic clearance but may compromise blood-brain barrier penetration compared to the dimethoxy analog.
Streptochlorin and MHY2251 (2,3-Dihydroquinazolin-4(1H)-one Derivatives)
Streptochlorin :
MHY2251 :
Isoquinoline Derivatives (6,7-Dimethoxy Substituted)
- 6d (Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate): Combines methoxy groups with a carboxylate ester.
- 6e (6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline): Features a sulfonyl group, enhancing electrophilicity.
- 6g/h (Acetyl/Phenyl-substituted variants) : Modified with acetyl or benzoyl groups for target-specific interactions.
Comparison :
- Electronic Effects: The isopropoxy groups in this compound are electron-donating, similar to methoxy groups in isoquinoline derivatives, but introduce greater steric bulk.
- Biological Relevance: Isoquinoline derivatives often target neurotransmitter receptors or enzymes (e.g., monoamine oxidase), whereas quinazolinones are more associated with kinase or protease inhibition.
NMR Spectral Analysis
Data from , and 6 highlight key differences in ¹H and ¹³C chemical shifts between analogs:
| Compound | ¹H Shift (ppm) Key Peaks | ¹³C Shift (ppm) Key Peaks |
|---|---|---|
| This compound | 1.2–1.4 (isopropyl CH₃) | 70–75 (C-O) |
| 6,7-Dimethoxyquinazolin-4(3H)-one | 3.8–4.0 (OCH₃) | 55–60 (OCH₃) |
| MHY2251 | 5.2–5.5 (dioxolane CH₂) | 100–105 (dioxolane C) |
The isopropyl groups in the target compound produce distinct upfield ¹H shifts and downfield ¹³C shifts compared to methoxy or dioxolane-containing analogs .
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